2,5-Furandione, 3-(dotetracontenyl)dihydro-
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Overview
Description
2,5-Furandione, 3-(dotetracontenyl)dihydro- is a chemical compound with the molecular formula C46H86O3 . It belongs to the class of furandiones, which are characterized by a furan ring fused with a dione structure. This compound is notable for its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
The synthesis of 2,5-Furandione, 3-(dotetracontenyl)dihydro- typically involves the reaction of a suitable alkyl-substituted furan with maleic anhydride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dihydrofurandione structure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2,5-Furandione, 3-(dotetracontenyl)dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione structure into diols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Furandione, 3-(dotetracontenyl)dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3-(dotetracontenyl)dihydro- involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the long alkyl chain can interact with lipid membranes, affecting their fluidity and function. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar compounds to 2,5-Furandione, 3-(dotetracontenyl)dihydro- include:
2,5-Furandione, dihydro-3,4-diphenyl-: This compound has a shorter alkyl chain and different substituents, leading to distinct physical and chemical properties.
Dihydro-3-(2-octenyl)-2,5-furandione: This compound has a shorter alkyl chain and is used in different applications.
The uniqueness of 2,5-Furandione, 3-(dotetracontenyl)dihydro- lies in its long alkyl chain, which imparts unique solubility, reactivity, and interaction properties compared to its shorter-chain analogs.
Properties
CAS No. |
64051-58-7 |
---|---|
Molecular Formula |
C46H86O3 |
Molecular Weight |
687.2 g/mol |
IUPAC Name |
3-dotetracontylfuran-2,5-dione |
InChI |
InChI=1S/C46H86O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-44-43-45(47)49-46(44)48/h43H,2-42H2,1H3 |
InChI Key |
JBCFSRISRPPVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Origin of Product |
United States |
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